2,3-Dibromo-6-fluoro-5-methylbenzaldehyde
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Overview
Description
2,3-Dibromo-6-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H5Br2FO. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzaldehyde core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of a methylbenzaldehyde precursor. One common method includes the following steps:
Bromination: The starting material, 5-methylbenzaldehyde, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 2 and 3 positions of the benzene ring.
Fluorination: The dibromo intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), to introduce the fluorine atom at the 6 position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2,3-Dibromo-6-fluoro-5-methylbenzoic acid.
Reduction: Formation of 2,3-Dibromo-6-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-6-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluoro-5-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
2,3-Dibromo-5-methylbenzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-5-methylbenzaldehyde: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,3-Dibromo-6-fluorobenzaldehyde: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness: 2,3-Dibromo-6-fluoro-5-methylbenzaldehyde is unique due to the combination of bromine, fluorine, and methyl groups on the benzaldehyde core. This unique structure imparts specific reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,3-dibromo-6-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4-2-6(9)7(10)5(3-12)8(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQKEDLXYIXSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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